5H-thiazolo[3,2-a]pyrimidin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZROEGYRDHMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N(C1=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300584 | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32278-54-9 | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32278-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic systems, which are complex ring structures composed of two or more interconnected heterocyclic rings, are cornerstones of modern medicinal chemistry and drug discovery. fiveable.meairo.co.in Their importance stems from their structural diversity and their ability to mimic the structures of naturally occurring biological molecules. researchgate.netusm.edu This mimicry allows them to interact with biological targets with high specificity and potency, making them valuable frameworks for the development of novel therapeutic agents. fiveable.meairo.co.in
The fusion of heterocyclic rings often results in rigid, planar structures that can bind more efficiently to biological targets. ias.ac.in This enhanced binding can lead to improved biological activity compared to their non-fused counterparts. ias.ac.in The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within the fused rings introduces unique electronic properties and diverse functionalization possibilities. fiveable.me This versatility allows chemists to fine-tune the physicochemical properties of these molecules, optimizing their pharmacokinetic and pharmacodynamic profiles for specific therapeutic applications. nih.gov
The broad spectrum of biological activities exhibited by fused heterocyclic compounds is extensive, encompassing antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties. airo.co.inijpsr.com Their structural complexity and inherent bioactivity have made them "privileged pharmacological structures" in the quest for new and effective medicines. researchgate.net
The Historical Development and Evolution of Thiazolopyrimidine Chemistry
The journey into the chemistry of thiazolopyrimidines, the parent structure of 5H-thiazolo[3,2-a]pyrimidin-5-one, has been marked by a continuous evolution of synthetic methodologies. Thiazolopyrimidines are bicyclic compounds formed by the fusion of a thiazole (B1198619) and a pyrimidine (B1678525) ring. asianpubs.orgresearchgate.net Their structural resemblance to purines, fundamental components of DNA and RNA, has long suggested their potential as bioactive molecules. researchgate.netindexcopernicus.com
Early synthetic approaches often involved multi-step procedures with harsh reaction conditions and modest yields. clockss.org A significant advancement in the field was the development of one-pot multicomponent reactions (MCRs). clockss.org These reactions, such as the Biginelli reaction, allow for the synthesis of complex thiazolopyrimidine derivatives from simple starting materials in a single step, offering advantages like simplicity, high efficiency, and reduced waste. clockss.orgtandfonline.com
The Hantzsch-type condensation of dihydropyrimidines with phenacyl halides has also been a widely used method for constructing the thiazolo[3,2-a]pyrimidine scaffold. biointerfaceresearch.com More recently, microwave-assisted synthesis has emerged as a powerful tool, enabling rapid and efficient production of these compounds. clockss.orgtandfonline.com The ongoing development of novel synthetic strategies, including the use of various catalysts and green chemistry approaches, continues to expand the accessible chemical space of thiazolopyrimidine derivatives. asianpubs.orgtandfonline.com
The Fundamental Structural Framework and Relevant Nomenclature Conventions
Established Synthetic Routes for the Core Heterocyclic System
The synthesis of the this compound core has been approached through several reliable methods, each offering distinct advantages in terms of starting materials and reaction conditions.
Cyclization Reactions Involving 2-Aminothiazoles and Ketoesters
A prevalent method for synthesizing the this compound scaffold involves the cyclization reaction between 2-aminothiazoles and β-ketoesters. beilstein-journals.orgresearchgate.net This approach leverages the nucleophilic character of the amino group on the thiazole ring and the electrophilic centers of the ketoester. The reaction typically proceeds through a condensation mechanism, where the amino group of the 2-aminothiazole (B372263) attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the fused pyrimidinone ring.
The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization. For instance, the use of a Lewis acid catalyst like indium(III) triflate has been shown to promote the regioselective nucleophilic attack at both carbonyl groups of a β-ketoester by 2-aminobenzothiazoles, leading to the formation of benzo beilstein-journals.orgresearchgate.netthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.org In contrast, a Brønsted base and a radical initiator system can lead to a different regioisomer. beilstein-journals.org
The versatility of this method is demonstrated by its application in the synthesis of various derivatives. For example, the reaction of 2-aminothiazole with ethyl acetoacetate (B1235776) and an aldehyde in a multi-component reaction can yield highly substituted 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org
Intramolecular Cyclization of S-Alkylated Thiouracil Derivatives
Another well-established route to 5H-thiazolo[3,2-a]pyrimidin-5-ones is through the intramolecular cyclization of S-alkylated thiouracil derivatives. researchgate.netresearchgate.net This strategy begins with the synthesis of 2-thiouracils, which are then S-alkylated using appropriate alkylating agents, such as phenacyl halides. researchgate.net The resulting S-alkylated intermediates can then undergo intramolecular cyclization under various conditions to yield the desired thiazolo[3,2-a]pyrimidin-5-one core.
For instance, treatment of S-alkylated 6-substituted-2-thiouracils with concentrated sulfuric acid at elevated temperatures can induce intramolecular cyclization to form 7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones. researchgate.net Similarly, the cyclization of 3-allyl-2-thiouracil derivatives with iodine monochloride, followed by the elimination of hydrogen iodide, leads to the formation of 2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. clockss.org
This method offers a pathway to a variety of substituted analogs by varying the substituents on the initial thiouracil and the alkylating agent.
Multi-Component Reaction Strategies for Scaffold Construction
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like 5H-thiazolo[3,2-a]pyrimidin-5-ones from simple starting materials in a single step. researchgate.netclockss.orgnih.gov These reactions are highly atom-economical and often environmentally friendly.
A notable example is a one-pot, three-component reaction involving 2-aminothiazole, an aldehyde, and ethyl acetoacetate. clockss.org This reaction, often assisted by microwave irradiation, can produce highly substituted 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in excellent yields without the need for a catalyst. clockss.org The Biginelli reaction, a classic MCR, has also been adapted for the synthesis of related dihydropyrimidinone structures which can serve as precursors to thiazolopyrimidines. researchgate.netnih.govnih.gov
MCRs provide a direct and versatile approach to a diverse range of this compound derivatives by simply varying the starting components.
Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly
While less common for the direct assembly of the this compound core, transition metal-catalyzed reactions can be employed in the synthesis of precursors or for the functionalization of the heterocyclic system. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce substituents onto the thiazole or pyrimidine rings of pre-formed scaffolds.
A novel strategy for the synthesis of 5H-thiazolo[3,2-a]pyrimidines involves a KI/K2S2O8 mediated C-S and C-N bond tandem cyclization reaction of enaminones with 3,4-dihydropyrimidin-2(1H)-thiones. researchgate.net This method is notable for being transition-metal-free and proceeding under base-free conditions. researchgate.net
Advanced Synthetic Approaches and Process Optimization
To improve the efficiency, yield, and environmental impact of synthesizing 5H-thiazolo[3,2-a]pyrimidin-5-ones, researchers have explored advanced synthetic techniques.
Microwave-Assisted and Ultrasonic-Assisted Synthetic Techniques
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. clockss.orgingentaconnect.comnih.govresearchgate.net The synthesis of this compound derivatives has benefited greatly from this technology. For example, the one-pot, three-component reaction of 2-aminothiazole, aldehydes, and ethyl acetoacetate is significantly faster and higher yielding under microwave irradiation compared to conventional heating. clockss.org Microwave assistance has also been successfully applied to the synthesis of fused pyranopyrimidine derivatives from 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one. ingentaconnect.com
Similarly, ultrasonic irradiation has been employed as an energy-efficient and green method for synthesizing related heterocyclic systems. rjbc.ru Ultrasound-assisted synthesis often leads to shorter reaction times and improved yields. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using ultrasound irradiation in an aqueous medium.
These advanced energy sources offer significant advantages in the synthesis of this compound and its derivatives, aligning with the principles of green chemistry.
Principles and Implementation of Green Chemistry in Synthesis
The synthesis of this compound and its derivatives has increasingly focused on environmentally friendly methods. ijnc.irresearchgate.netmdpi.comresearchgate.net Green chemistry principles are implemented to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.netnih.gov
One notable green approach involves the one-pot, three-component reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate under microwave irradiation. clockss.org This method is advantageous due to its catalyst-free conditions, simple work-up procedure, and high yields. clockss.org Microwave-assisted synthesis has been shown to be superior to conventional heating methods by enhancing yields, reducing reaction times, and promoting environmental safety. nih.gov
Another green synthetic route utilizes a Biginelli condensation to prepare dihydropyrimidinethiones, which are then reacted with ethyl bromoacetate (B1195939) in acetone (B3395972) without a catalyst to yield 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.irresearchgate.net The initial Biginelli reaction itself can be performed using an ionic liquid, further contributing to the green nature of the synthesis. ijnc.irresearchgate.net The use of recyclable biocatalysts, such as cross-linked chitosan (B1678972) hydrogel under ultrasonic irradiation, has also been explored for the synthesis of related thiazole derivatives, highlighting a move towards more sustainable catalytic systems. mdpi.com These methods often result in moderate to high yields and avoid the need for hazardous solvents and catalysts. ijnc.irresearchgate.net
Regioselective and Stereoselective Synthetic Pathways
The synthesis of this compound derivatives often requires precise control over the regiochemistry and stereochemistry of the final product.
Regioselectivity:
A key aspect of the synthesis is controlling which nitrogen atom of the pyrimidine ring participates in the cyclization. For instance, in the reaction of 2-thiouracil (B1096) derivatives with chloroethynylphosphonates, the substitution pattern on the 2-thiouracil ring dictates the regioselectivity. nih.gov When electron-donating groups are present at the 6-position, cyclization occurs with high regioselectivity through the N3-nitrogen atom, leading to 3-phosphonylated 5H-thiazolo[3,2-a]pyrimidin-5-ones. nih.gov Conversely, with unsubstituted or 5-methyl-2-thiouracils, cyclization predominantly happens through the N1 atom, yielding the isomeric 7-oxo derivatives. nih.gov
The reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile preferentially forms 5H-thiazolo[3,2-a]pyrimidine derivatives over the 7H-isomers. nih.gov Similarly, the cyclization of 3,4-dihydropyrimidinethiones with phenacyl bromides proceeds in a regioselective manner to give the 5H-cyclized product. nih.gov Convergent one-pot syntheses have also been developed to achieve regioselective formation of 2-arylidene thiazolo[3,2-a]pyrimidines. rsc.org
Stereoselectivity:
In reactions where new chiral centers are formed, controlling the stereochemistry is crucial. One example is the 1,3-dipolar cycloaddition reaction used to synthesize spiro thiazolo[3,2-a]pyrimidine compounds, which has been shown to proceed with high stereoselectivity. researchgate.net
Derivatization and Functionalization Strategies
The this compound core can be modified through various reactions to introduce a wide range of functional groups and create diverse chemical libraries.
Electrophilic and Nucleophilic Substitution Reactions
The thiazolopyrimidine ring system is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents.
Electrophilic Substitution:
Nitration: 5H- ijnc.irtandfonline.comThiazolo[3,2-a]pyrimidin-5-one derivatives can undergo nitration with a mixture of nitric and sulfuric acid to yield 6-nitro derivatives. researchgate.net
Coupling with Diazonium Salts: The active methylene (B1212753) group in some thiazolo[3,2-a]pyrimidine-3-one derivatives readily couples with aryldiazonium salts to form 2-arylhydrazono derivatives. nih.gov
Nucleophilic Substitution:
The synthesis of various derivatives often involves the initial S-alkylation of 2-thiouracils with substituted phenacyl halides, which is a nucleophilic substitution reaction. researchgate.net
Ring-Opening and Ring-Closure Transformations
Ring-opening and ring-closure reactions are fundamental to both the synthesis and transformation of the this compound scaffold.
Ring-Closure:
The most common method for synthesizing the this compound core involves the intramolecular cyclization of S-alkylated 2-thiouracil derivatives. researchgate.netresearchgate.net For example, treating S-alkylated derivatives with concentrated sulfuric acid leads to cyclization to form the this compound ring system. researchgate.netresearchgate.net Similarly, 2-phenacylthio-dihydropyrimidine hydrobromides can be cyclodehydrated using polyphosphoric acid to form the corresponding thiazolo[3,2-a]pyrimidine compounds. nih.gov
Ring-Opening:
While less common for the fused thiazolopyrimidine system itself, ring-opening reactions are relevant in the context of the parent pyrimidine ring. For instance, dihydropyrimidases can catalyze the ring-opening of dihydrouracil. umich.edu Such principles could potentially be applied to create novel derivatives from the thiazolopyrimidine core under specific conditions.
Synthesis of Fused and Spiro Thiazolopyrimidine Systems
The versatility of the thiazolopyrimidine scaffold allows for its incorporation into more complex fused and spirocyclic systems.
Fused Systems:
Pyrimido[4″,5″:4′,5′]thiazolo[3′,2′-a]pyrimido[4,5-d]pyrimidines: These polyfused systems can be synthesized by reacting thiazolopyrimidine derivatives with carbon disulphide. nih.gov
Pyrano[2,3-d]thiazolo[3,2-a]pyrimidines: One-pot, three-component reactions of 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation can yield these fused systems. researchgate.net
Thiazolo[5,4-e] tandfonline.combakhtiniada.ruresearchgate.nettriazolo[1,5-c]pyrimidines and Thiazolo[5,4-e]pyrimidino[3,4-b] tandfonline.combakhtiniada.ruresearchgate.nettriazines: These have been prepared as potential antimicrobial and antitumor agents. nih.gov
Spiro Systems:
The synthesis of spiro thiazolo[3,2-a]pyrimidines has been achieved through multicomponent reactions and 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net These reactions often exhibit high regioselectivity and stereoselectivity. researchgate.net Spiro[cycloalkane]pyridazinone derivatives have also been utilized to create novel spiro-annulated heterocyclic systems. mdpi.com
Introduction of Diverse Chemical Moieties
A variety of chemical groups can be introduced onto the this compound scaffold to modulate its properties.
Phosphonyl Group: 3(2)-Phosphonylated thiazolo[3,2-a]oxopyrimidines have been synthesized for the first time through the reaction of chloroethynylphosphonates with 2-thiouracil derivatives. nih.govsemanticscholar.org The regioselectivity of this reaction is dependent on the substituents on the 2-thiouracil ring. nih.gov
Tetrazole Group: Novel tetrazole derivatives of this compound can be synthesized in a one-pot, three-component reaction of 7-(aryl)-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitriles with sodium azide (B81097) and ammonium (B1175870) chloride. bakhtiniada.ru The tetrazolyl group is often considered a bioisostere for a carboxylic acid group. nih.gov
Vinyl Group: (E)-7-(2-(1H-indol-3-yl)vinyl)-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been synthesized via a Wittig-type reaction. This involves the preparation of a phosphonium (B103445) salt from 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, followed by reaction with indole-3-carbaldehyde in the presence of a base.
Investigation of Key Reaction Mechanisms in Synthesis
The construction of the this compound fused ring system is achieved through a variety of reaction mechanisms, often involving multi-component strategies or intramolecular cyclizations.
One-pot, multi-component reactions (MCRs) represent a highly efficient approach. For instance, derivatives can be synthesized via a three-component condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate. clockss.org This method is notable for its atom economy and ability to generate molecular diversity in a single step. Similarly, other one-pot, three-component reactions have been developed to create complex derivatives, such as those incorporating a pyranopyrimidinone ring, by forming two C-C bonds and one C-O bond in a single operation. researchgate.net A five-component cascade reaction has also been reported for synthesizing related thiazolo[3,2-a]pyridine derivatives, which proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.orgnih.gov
Intramolecular cyclization is another cornerstone mechanism. A common pathway involves the initial S-alkylation of substituted 2-thiouracils with reagents like phenacyl halides. researchgate.net The resulting S-alkylated intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the thiazole ring fused to the pyrimidinone. researchgate.net A similar strategy employs the reaction of 1,2,3,4-tetrahydropyrimidine-2-thiones with ethyl chloroacetate, where the alkylated product is subsequently cyclized. researchgate.net Variations on this theme include the cyclization of 3-allyl-2-thiouracil derivatives using iodine monochloride, which proceeds through an iodomethyl-dihydrothiazolo intermediate, followed by the elimination of hydrogen iodide to yield the final aromatic product. clockss.org A proposed mechanism for this elimination reaction has been developed based on kinetic studies. clockss.org
Furthermore, established named reactions are utilized to build the necessary precursors. The Biginelli reaction, a classic MCR, is used to synthesize dihydropyrimidinone precursors which are then further elaborated into the target thiazolopyrimidine system. researchgate.netresearchgate.net
A novel strategy involves a tandem cyclization reaction mediated by a KI/K₂S₂O₈ system. This method facilitates the formation of both C-S and C-N bonds in a one-pot procedure from enaminones and 3,4-dihydropyrimidin-2(1H)-thiones under transition-metal-free conditions. researchgate.net
Influence of Reaction Conditions on Product Yield and Purity
The success of synthesizing this compound derivatives is highly dependent on the careful optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and energy source.
The use of microwave irradiation has been shown to significantly enhance reaction efficiency. In a one-pot, three-component synthesis of ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, conventional heating in refluxing acetic acid for 48 hours gave a modest 30% yield. clockss.org In contrast, conducting the same reaction under microwave heating dramatically improved outcomes, affording excellent yields of 85–93% for a range of derivatives. clockss.org
Catalysts and reaction media play a crucial role. The intramolecular cyclization of S-alkylated 2-thiouracils is effectively achieved in concentrated sulfuric acid. researchgate.net In other syntheses, p-toluene sulfonic acid (PTSA) has been used as a catalyst in acetonitrile. researchgate.net The synthesis of certain derivatives has been successfully carried out using a catalytic amount of triethylamine (B128534) in absolute ethanol (B145695) under reflux. nih.gov Some protocols have been developed to be catalyst-free and solvent-free, which simplifies purification and improves the environmental profile of the synthesis. researchgate.net The Biginelli reaction to form a key precursor can be performed by heating the reagents at 120°C under solvent-free conditions, resulting in nearly quantitative yields. researchgate.net
Temperature is a critical parameter that can dictate the reaction pathway. For example, in the acid-catalyzed reaction of S-alkylated derivatives, the temperature determines whether the product is the desired cyclized this compound or a sulfonated version of it. researchgate.net
The following table summarizes the influence of various reaction conditions on the synthesis of this compound and its derivatives, as reported in the literature.
| Starting Materials | Reaction Conditions | Product Type | Yield | Reference |
| 2-Aminothiazole, Benzaldehyde, Ethyl Acetoacetate | Acetic Acid, Reflux, 48h | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | ~30% | clockss.org |
| Aminothiazole, Aldehyde, Ethyl Acetoacetate | Acetic Acid, Microwave Irradiation | 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives | 85-93% | clockss.org |
| Pyrimidine derivative, Monochloroacetic Acid | Glacial Acetic Acid, Acetic Anhydride, Sodium Acetate, Reflux, 6h | Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 65% | nih.gov |
| 3-Nitrobenzaldehyde, Thiourea, Acetoacetic Ether | Solvent-free, 120°C | 1,2,3,4-Tetrahydropyrimidine-2-thion | Quantitative | researchgate.net |
| 2-(Iodomethyl)-dihydrothiazolo[3,2-a]pyrimidin-5-one | Ethanol, NaOH | 2-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | 51% | clockss.org |
| Cyanoacetohydrazide, Acetophenones, Aldehydes, etc. (5 components) | Ethanol, Reflux, 24h | Functionalized thiazolo[3,2-a]pyridine Derivatives | 70-95% | rsc.orgnih.gov |
Reactivity Profiles of Functionalized Derivatives
The this compound scaffold can be functionalized at various positions, and these substituents exhibit distinct reactivity, allowing for the synthesis of a wide array of new analogues.
A key reactive handle is an amino group, often introduced at the C3 position. For example, ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a versatile intermediate. nih.gov This amino group can undergo acylation with various benzoyl chlorides to form benzamido derivatives. nih.gov Reaction with chloroacetyl chloride yields a 3-(2-chloroacetamido) derivative, which is itself a reactive intermediate. nih.gov The chlorine atom in this product can be subsequently displaced by various amines to generate more complex side chains. nih.gov Furthermore, the 3-amino derivative can react with isocyanates to produce substituted ureido derivatives. nih.gov
Hydroxy groups on the thiazolopyrimidine ring are also reactive. For instance, 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one can react with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine in a one-pot, three-component reaction to form pyrano[2,3-d]thiazolo[3,2-a]pyrimidine-5-one derivatives. researchgate.net
The electronic nature of substituents has a profound impact on the properties and reactivity of the entire ring system. In a series of related 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-ones, it was found that the presence of electron-withdrawing substituents at the 3-position enhanced the biological activity of the compounds. nih.gov This suggests that functionalization at this position modulates the electronic distribution within the heterocyclic core, influencing its interaction with biological targets. nih.gov
The synthesis of derivatives with specific functionalities, such as 7-trans-(2-pyridylethenyl) groups, has also been accomplished, demonstrating that the core structure is stable to the conditions required to build such conjugated systems. nih.gov The reactivity of the core can also be influenced by temperature, as seen in the case of S-alkylated precursors that can either cyclize or undergo sulfonation depending on the thermal conditions. researchgate.net
Computational and Theoretical Chemistry Investigations
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are pivotal in elucidating the intrinsic properties of 5H-thiazolo[3,2-a]pyrimidin-5-one at the molecular level. These computational tools allow for a detailed description of its electronic landscape.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has been widely employed to investigate the molecular properties of this compound and its derivatives. DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are instrumental in optimizing the molecular geometry and predicting various electronic parameters. These calculations provide a foundational understanding of the molecule's three-dimensional structure and electron distribution.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound derivatives, this analysis helps in predicting their interaction with biological targets.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP surface helps identify the sites susceptible to electrophilic and nucleophilic attack. This information is vital in understanding its intermolecular interactions and potential binding modes with receptors.
Theoretical Prediction and Assignment of Vibrational Spectra (IR, Raman)
Theoretical calculations, particularly using DFT methods, are employed to predict the vibrational spectra (Infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum is then compared with experimental data to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups. This correlative approach provides a detailed and accurate interpretation of the experimental spectra, confirming the molecular structure.
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques offer dynamic and energetic perspectives on the behavior of this compound.
Conformational Analysis and Energy Minimization
Conformational analysis of this compound and its derivatives is essential to identify the most stable three-dimensional arrangements of the molecule. researchgate.net This process involves exploring the potential energy surface of the molecule by systematically rotating its single bonds. Subsequent energy minimization calculations are performed to locate the conformers with the lowest energy, which represent the most probable shapes of the molecule. Understanding the preferred conformation is critical for predicting how the molecule will interact with biological systems. researchgate.net
Ligand-Protein Interaction Studies via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been widely applied to understand the binding modes of this compound derivatives with various protein targets.
One area of significant interest has been the investigation of these compounds as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov Molecular docking simulations revealed that the most active derivative, 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one, forms crucial hydrogen bonds with amino acid residues Ala172, Leu171, Leu215, or Tyr177 within the enzyme's active site. nih.gov Furthermore, the cycloalkane moiety of this compound was found to establish hydrophobic contacts with the cofactor NADP+. nih.gov These interactions are believed to be key to its inhibitory activity.
In the context of anticancer research, molecular docking studies have been performed on this compound derivatives against topoisomerase-II. nih.gov The docking results for several synthesized compounds indicated a higher predicted cytotoxic activity than the standard drug doxorubicin, suggesting a strong binding affinity for the enzyme. nih.gov Specifically, compounds with certain substitutions showed excellent potential as topoisomerase-II inhibitors. nih.govnih.gov
The following table summarizes the key interactions observed in molecular docking studies of this compound derivatives with their respective protein targets.
| Target Protein | Derivative | Key Interacting Residues | Type of Interaction |
| 11β-HSD1 | 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one | Ala172, Leu171, Leu215, Tyr177 | Hydrogen Bonding |
| 11β-HSD1 | 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one | NADP+ | Hydrophobic Contact |
| Topoisomerase-II | Substituted 5H-thiazolo[3,2-a]pyrimidin-5-ones | Not specified | Not specified |
Pharmacophore Model Development and Validation
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. This method has been successfully used to design and evaluate novel this compound derivatives.
In a study focused on developing 5-HT2A receptor antagonists, a hypothetical pharmacophore model was generated based on a set of known active ligands. mdpi.comresearchgate.net Newly synthesized this compound derivatives, which were designed as structural mimics of ketanserin (B1673593) and its analogs, showed good alignment with this pharmacophore model. researchgate.net The model suggested that the pyrimidine (B1678525) ring is a suitable aromatic group, and a two-carbon spacer was found to be optimal for fitting specific features of the pharmacophore. researchgate.net However, the model also indicated that a phenyl group at position 3 of the thiazolopyrimidine nucleus was not part of the essential pharmacophoric features. researchgate.net
Another study led to an improved pharmacophore model that, along with molecular properties and geometric analyses, guided the synthesis of oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one derivatives with potent anti-hypertensive activity. researchgate.net
The table below outlines the key features of a pharmacophore model developed for 5-HT2A receptor antagonists based on this compound derivatives.
| Pharmacophore Feature | Corresponding Molecular Moiety |
| Aromatic Group | Pyrimidine ring |
| Spacer | Two-carbon bridge |
Analysis of Supramolecular Interactions and Crystal Packing
The study of supramolecular interactions and crystal packing provides insights into how molecules arrange themselves in the solid state, which can influence their physical properties. For this compound derivatives, X-ray crystallography has revealed a rich variety of non-covalent interactions that govern their self-assembly.
The type of hydrogen bonding has been shown to play a crucial role in the chiral discrimination of these compounds in the crystalline phase. researchgate.netnih.gov For instance, O-H···N hydrogen bonds can lead to the formation of one-dimensional (1D) supramolecular heterochiral or homochiral chains. nih.gov In contrast, O-H···O type hydrogen bonds can result in racemic dimers that pack into two-dimensional (2D) supramolecular layers. nih.gov
Halogen bonding has also been identified as a significant factor in the supramolecular self-assembly of these compounds. nih.gov The presence of a bromine atom can introduce new motifs, such as the formation of 1D supramolecular homochiral chains instead of 2D layers through N···Br or O···Br interactions. nih.gov Furthermore, in derivatives with a m-chlorophenyl substituent, halogen-bonded homochiral chains are formed. researchgate.net The interplay of halogen and hydrogen bonding has been a subject of study to understand their cooperative influence on the formation of supramolecular architectures. nih.gov
The crystallization solvent can also impact the final supramolecular assembly. nih.gov For example, crystallization from aprotic solvents like DMSO can lead to the formation of solvate complexes, disrupting the hydrogen-bonded dimer assemblies that might form in protic solvents like ethanol (B145695). nih.gov
The following table summarizes the types of supramolecular assemblies observed for this compound derivatives and the key interactions driving their formation.
| Supramolecular Assembly | Key Driving Interactions |
| 1D Homochiral/Heterochiral Chains | O-H···N Hydrogen Bonding |
| 2D Supramolecular Layers | O-H···O Hydrogen Bonding |
| 1D Homochiral Chains | N···Br or O···Br Halogen Bonding |
| Racemic Dimers | Hydrogen Bonding, Chalcogen Bonding |
| Solvate Complexes | H-bonding with aprotic solvents (e.g., DMSO) |
Structure Activity Relationships Sar and Molecular Recognition Studies
Correlation of Chemical Structure Modifications with Biological Activity Profiles
Systematic modifications of the 5H-thiazolo[3,2-a]pyrimidin-5-one core have yielded significant insights into its SAR. Studies have demonstrated that substitutions at the C2, C3, C6, and C7 positions, as well as on appended phenyl rings, can dramatically alter the biological activity, which includes antagonism of 5-HT2A and mGlu2 receptors, inhibition of acetylcholinesterase, and anticancer effects. nih.govresearchgate.net
For instance, in a series of 5H-thiazolo[3,2-a]pyrimidine derivatives investigated as group 2 metabotropic glutamate (B1630785) receptor (mGluR2) antagonists, the nature of substituents at positions 6 and 7, along with the substitution pattern on phenyl rings at positions 2 and 5, played a crucial role in their inhibitory activity. nih.gov Another study focusing on 5-HT2A receptor antagonists revealed that the introduction of a phenyl group on the thiazolopyrimidine nucleus was intended to enhance antagonistic activity. researchgate.net
Furthermore, the synthesis of derivatives with various substituents has been a common strategy to probe the SAR. For example, new thiazolo[3,2-a]pyrimidine derivatives containing a pyrazole (B372694) group have been synthesized and evaluated for their in-vitro anticancer activities against human prostate cancer PC-3 cells. researchgate.net Similarly, the introduction of a trifluoromethyl group in the thiazolo[4,5-d]pyrimidine (B1250722) structure, an isomer of the [3,2-a] system, was explored to potentially improve bioavailability and anticancer properties. mdpi.com
The following table summarizes the impact of various substitutions on the biological activity of this compound derivatives based on a study targeting 5-HT2A receptor antagonism. researchgate.net
| Compound | R | R' | Biological Activity (5-HT2A Antagonism) |
| 11a-d | H | Varied | Moderate Activity |
| 11e-h | Br | Varied | Moderate Activity |
| 11i-l | OCH3 | Varied | Highest Activity |
| 11m-p | CH3 | Varied | High Activity |
Data sourced from a study on 5-HT2A receptor antagonists, where R represents substituents on the 3-phenyl ring and R' represents substituents on the phenylpiperazine moiety.
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling has been instrumental in elucidating the key structural features of this compound derivatives that are essential for their interaction with biological targets. These models provide a three-dimensional representation of the crucial chemical moieties and their spatial arrangement required for optimal binding.
A notable example is the development of a pharmacophore model for 5-HT2A receptor antagonists. researchgate.net This model was generated using a training set of known diverse 5-HT2A antagonists and revealed several key features for potent antagonism. The essential components identified include two planar aromatic or heterocyclic ring systems separated by an aliphatic chain containing a basic, protonatable nitrogen atom. researchgate.net The model suggested that the thiazolo[3,2-a]pyrimidin-5-one ring system serves as a suitable aromatic group, while the phenylpiperazine moiety provides the second aromatic system and the basic nitrogen. researchgate.net Interestingly, the model indicated that the phenyl group at position 3 of the thiazolo[3,2-a]pyrimidin-5-one core was not part of the essential pharmacophore, although substitutions on this ring did influence activity. researchgate.net
For acetylcholinesterase (AChE) inhibitors, docking studies were employed to screen 5H-thiazolo[3,2-a]pyrimidine derivatives. researchgate.net This virtual screening approach helped in identifying compounds with the potential to bind effectively to the active site of AChE, leading to the synthesis of novel inhibitors. researchgate.net Similarly, for the development of PET tracers for GluN2A-containing NMDA receptors, the pharmacophore was located at the dimer interface of the GluN1-GluN2A ligand-binding domain. nih.gov
Insights from Analogues and Derivatives for Lead Compound Optimization
The synthesis and biological evaluation of analogues and derivatives of this compound have been a cornerstone for lead compound optimization. This strategy allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.
In the quest for novel 5-HT2A receptor antagonists, derivatives were designed as structural mimics of the known antagonist ketanserin (B1673593). researchgate.net This involved linking the this compound core via an ethylene (B1197577) bridge to various phenylpiperazine groups. The study found that while the core structure provided a good fit to the pharmacophore model, modifications to the substituents on both the thiazolopyrimidine and phenylpiperazine rings were crucial for optimizing activity. researchgate.net For example, derivatives with a methoxy (B1213986) group on the 3-phenyl ring of the thiazolopyrimidine nucleus exhibited the highest antagonistic activity. researchgate.net
For anticancer applications, new thiazolo[3,2-a]pyrimidines have been designed as topoisomerase II inhibitors. nih.gov These compounds incorporate a planar aromatic system linked to a groove-binding side chain, a common feature of many DNA intercalating agents. The thiazolo[3,2-a]pyrimidine scaffold, being an isostere of purine (B94841), is well-suited for this purpose. nih.gov The synthesis of various derivatives with different substituents allows for the exploration of the structure-activity landscape to identify compounds with improved anticancer efficacy.
The development of novel RNase H inhibitors also utilized the 5H-thiazolo[3,2-a]pyrimidine scaffold. nih.gov Through the design and synthesis of a series of derivatives, a compound with significantly increased potency compared to the initial hit compound was identified. This optimization was guided by 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, which provided statistical validation for the SAR insights gained. nih.gov
The following table presents data on the inhibitory activity of selected 5H-thiazolo[3,2-a]pyrimidine derivatives against acetylcholinesterase (AChE). researchgate.net
| Compound | Substituent on Phenyl Ring | % Inhibition at 10 µM |
| 4a | 4-OCH3 | 58.3 |
| 4b | 2-Cl | 55.1 |
| 4c | 4-Cl | 62.7 |
| 4d | 2,4-diCl | 51.2 |
| 4e | 4-F | 59.8 |
Data sourced from a study on the design and synthesis of novel AChE inhibitors.
Biological Activities and Associated Molecular Mechanisms
Enzyme Inhibition and Modulation Mechanisms
Derivatives of the 5H-thiazolo[3,2-a]pyrimidin-5-one core structure have been identified as potent inhibitors of several key enzymes implicated in various disease pathways.
Acetylcholinesterase and Phosphatase (e.g., CDC25B) Inhibition
Acetylcholinesterase (AChE) Inhibition:
Derivatives of 5H-thiazolo[3,2-a]pyrimidine have emerged as a novel class of acetylcholinesterase (AChE) inhibitors. nih.govumich.edu In the quest for new treatments for Alzheimer's disease, where AChE inhibitors are a primary therapeutic strategy, these compounds have shown promising activity. umich.eduresearchgate.net Virtual screening and subsequent synthesis have led to the identification of 5H-thiazolo[3,2-a]pyrimidine derivatives with significant inhibitory effects. umich.eduresearchgate.net For instance, a series of these compounds displayed considerable inhibition rates, with some exceeding 50% at a concentration of 10 µM. researchgate.net Further studies on 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives also demonstrated varying degrees of inhibition against human AChE at a 10 µM concentration. nih.gov Molecular docking simulations have been employed to understand the binding interactions, confirming that these molecules can bind strongly to the enzyme. nih.gov The core structure of these inhibitors is notably different from that of existing AChE inhibitors, offering a fresh starting point for drug development. researchgate.net
A new series of thiazolo[3,2-a]pyrimidine bromide salt derivatives has shown good in vitro inhibition of human acetylcholinesterase (hAChE), with better than 70% inhibition at 10 µM and IC50 values in the 1 µM range. nih.gov Docking studies of these compounds confirmed a strong binding to the enzyme. nih.gov
Phosphatase (CDC25B) Inhibition:
The cell division cycle 25 (CDC25) phosphatases are crucial regulators of the cell cycle and are overexpressed in many cancers, making them attractive targets for anticancer drug development. nih.gov A novel compound from the thiazolopyrimidine family was initially identified to inhibit CDC25 activity with an IC50 value of 13 µM. nih.gov Structural modifications of this pharmacophore resulted in a library of 45 thiazolopyrimidines, with the most potent inhibitor demonstrating an IC50 value of 4.5 µM against CDC25B. nih.gov
Steady-state kinetic analyses have revealed that these thiazolopyrimidine derivatives act as mixed inhibitors of CDC25B. nih.gov This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. Interestingly, structural studies have shown that these inhibitors bind to a pocket on CDC25B that is approximately 15 Å away from the active site. nih.gov This allosteric binding site is primarily composed of hydrophobic and cation-π interactions with residues such as Phe386, Leu398, and Arg488. nih.gov By binding to this distal pocket, the inhibitor disrupts the protein-protein interaction between CDC25B and its substrate, the CDK2/Cyclin A complex, thereby inhibiting the dephosphorylation of CDK2. nih.gov This mechanism of action, which targets the protein-protein interaction rather than the catalytic site, presents a novel approach for inhibiting this important class of enzymes. nih.gov
| Enzyme Target | Compound Class | Key Findings | Inhibition Mechanism |
| Acetylcholinesterase (AChE) | 5H-thiazolo[3,2-a]pyrimidine derivatives | Inhibition >50% at 10 µM; IC50 in 1 µM range for some derivatives. researchgate.netnih.gov | Strong binding to enzyme active site confirmed by molecular docking. nih.gov |
| CDC25B Phosphatase | Thiazolopyrimidine derivatives | IC50 values as low as 4.5 µM. nih.gov | Mixed inhibition; binds to an allosteric pocket, disrupting protein-protein interactions. nih.govnih.gov |
11β-Hydroxysteroid Dehydrogenase (11β-HSD1) Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a critical role in regulating glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol. nih.gov Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders like Cushing's syndrome and type 2 diabetes. nih.gov A study investigating 29 different thiazolo[3,2-a]pyrimidin-5-one derivatives revealed that many of these compounds can inhibit 11β-HSD1, with one exhibiting up to 59.15% inhibition at a concentration of 10 µmol/l. nih.gov
Molecular docking simulations have provided insights into the binding mode of these inhibitors. The most active compound, 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one, was found to form hydrogen bonds with key amino acid residues in the enzyme's active site, including Ala172, Leu171, Leu215, and Tyr177. nih.gov Additionally, the cycloalkane moiety of the inhibitor was observed to make hydrophobic contacts with the cofactor NADP+. nih.gov Importantly, the most potent of these compounds showed only slight inhibition of the 11β-HSD2 isoform, indicating a desirable selectivity for 11β-HSD1. nih.gov The search for selective 11β-HSD1 inhibitors has also been a focus in previous work on thiazolone and thiazolo[3,2-a]pyrimidin-5-one derivatives. nih.govresearchgate.net
Kinase (e.g., YycG histidine kinase, cyclin-dependent kinase) and Other Enzyme Target Interactions
YycG Histidine Kinase Inhibition:
Bacterial histidine kinases are essential components of two-component signal transduction systems that regulate various physiological processes, including virulence and antibiotic resistance. nih.gov A series of halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the YycG histidine kinase from Staphylococcus epidermidis. nih.gov These compounds demonstrated good antibacterial activity, with minimum inhibitory concentration (MIC) values in the range of 1.56-6.25 µM against both S. epidermidis and Staphylococcus aureus. nih.gov The antibacterial action of these derivatives is believed to be a result of their ability to inhibit the enzymatic activity of the YycG histidine kinase domain. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition:
While not directly involving the this compound scaffold, related pyrimidine-based structures have shown potent activity against cyclin-dependent kinases (CDKs). For example, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative was identified as a selective and potent inhibitor of CDK1, CDK2, and CDK9. nih.gov Furthermore, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives have been shown to be effective CDK9 inhibitors that bind within the ATP-binding site. nih.gov This highlights the potential of the broader pyrimidine (B1678525) scaffold in designing kinase inhibitors.
Receptor Modulation and Ligand-Receptor Binding Interactions
The this compound framework is also a key feature in molecules that modulate the function of important receptors in the central nervous system.
Serotonin (B10506) Receptor (e.g., 5-HT2A) Antagonism Mechanisms
Ritanserin (B1680649), a well-known derivative of this compound, is a potent serotonin 2A (5-HT2A) receptor antagonist. nih.gov The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gq/G11 signaling pathway, leading to the stimulation of phospholipase C and subsequent downstream signaling events. wikipedia.org
The antagonistic action of ritanserin at the 5-HT2A receptor involves binding to a hydrophobic cleft deep within the receptor's binding pocket. nih.gov This interaction is stabilized by an ionic bond between the protonated amine of the ligand and the negatively charged side chain of a conserved aspartate residue (D3.32). nih.gov The affinity of ritanserin is also influenced by other residues within the binding pocket; for instance, mutations of specific tryptophan and phenylalanine residues in the highly homologous 5-HT2C receptor can significantly reduce ritanserin's binding affinity. nih.gov
The downstream effects of ritanserin's 5-HT2A receptor antagonism include the selective inactivation of the MEK/ERK signaling pathway. nih.gov This has been shown to restore the production and function of the PAX6 transcription factor in cellular models of aniridia, a genetic eye disease. nih.gov
Transient Receptor Potential Vanilloid (TRPV1) Channel Modulation
While direct modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by this compound has not been extensively reported, research on closely related thiazolopyrimidine scaffolds indicates potential for such activity. A study on a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines, an isomeric form of the core structure, led to the identification of several potent TRPV1 antagonists. nih.gov One of these compounds demonstrated significant efficacy in a preclinical model of inflammatory pain. nih.gov This suggests that the broader thiazolopyrimidine framework is a viable starting point for the development of TRPV1 modulators. Additionally, N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides have been investigated as modulators of the related TRPV3 channel. google.com
Adenosine (B11128) Receptor (e.g., A2A) Inverse Agonist Mechanisms
The adenosine A2A receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes. nih.gov Its activation typically stimulates intracellular cyclic AMP (cAMP) production through its coupling with Gs proteins. nih.gov Molecules that can block or reduce the basal activity of this receptor, known as antagonists or inverse agonists, are of significant therapeutic interest.
While research directly on the this compound isomer is specific, extensive studies on the closely related thiazolo[5,4-d]pyrimidine (B3050601) scaffold have revealed potent activity at adenosine receptors. A series of these derivatives were identified as dual antagonists/inverse agonists for the human A1 and A2A adenosine receptors. nih.gov Functional studies confirmed their ability to inhibit the receptor's activity. nih.gov One particular derivative, compound 3 (bearing a 5-((2-methoxyphenyl) methylamino) group and a phenyl moiety at position 2), demonstrated high affinity and potency as an A1/A2A antagonist/inverse agonist, with IC50 values of 13.4 nM and 5.34 nM for the A1 and A2A receptors, respectively. nih.gov Another related derivative, TPP455 (2-(2-furanyl)-N5-(2-methoxybenzyl) scispace.comnih.govthiazolo[5,4-d]pyrimidine-5,7-diamine), showed an exceptionally high affinity for the A2A receptor in the picomolar range. nih.gov The mechanism of action for these inverse agonists involves stabilizing an inactive conformation of the receptor, thereby reducing its basal signaling activity and opposing the effects of endogenous adenosine.
Cellular Pathway Disruption and Biological Process Interference
Derivatives of the this compound core have demonstrated significant capabilities in disrupting fundamental cellular processes in a variety of organisms, leading to antimicrobial, anticancer, antioxidant, and antiviral effects.
The urgent need for new antimicrobial agents to combat drug resistance has spurred research into novel scaffolds like thiazolopyrimidines.
Antibacterial Mechanisms: A primary mechanism of antibacterial action for this class of compounds is the inhibition of bacterial DNA replication. Molecular docking studies on C-Mannich base derivatives of thiazolo[3,2-a]pyrimidine have shown that they bind to the E. coli DNA gyrase B enzyme. nih.gov This enzyme is critical for bacterial survival, and its inhibition disrupts DNA synthesis, leading to cell death. nih.gov Furthermore, several series of 5H-thiazolo[3,2-a]pyrimidin-5-ones have demonstrated good in vitro activity against both Gram-positive and Gram-negative bacteria. nih.govdoaj.org The structural similarity to purines also suggests a potential mechanism of purine (B94841) antagonism, where the compounds interfere with the synthesis or function of nucleic acids.
Antifungal Mechanisms: The antifungal activity of these compounds is also well-documented. Certain derivatives have shown superior potency against Aspergillus niger and Candida albicans when compared to the standard drug fluconazole. The proposed mechanism is similar to the antibacterial action, involving the disruption of essential metabolic pathways, potentially through purine antagonism.
Antitubercular Mechanisms: Several this compound derivatives have been specifically screened for their activity against Mycobacterium tuberculosis. nih.govdoaj.org Using the broth dilution assay method, researchers have identified compounds with promising antitubercular properties, indicating their potential to interfere with the unique cellular machinery of this pathogen. nih.govdoaj.org
Table 1: Antimicrobial Activity of Selected Thiazolo[3,2-a]pyrimidine Derivatives
The search for novel anticancer agents has led to the investigation of thiazolo[3,2-a]pyrimidine derivatives, which have shown cytotoxicity against a range of human tumor cell lines through multiple mechanisms. scispace.comresearchgate.net
One significant mechanism is the inhibition of human DNA topoisomerase II (Topo II) , an enzyme vital for resolving DNA topological problems during replication and transcription. nih.gov Certain thiazolo[3,2-a]pyrimidine derivatives have been identified as potent Topo II inhibitors. nih.gov For instance, compound 4c from one study was found to be a more potent inhibitor than the established anticancer drugs etoposide (B1684455) and doxorubicin, leading to significant cell cycle disruption and apoptosis in A549 lung cancer cells. nih.gov
Another distinct mechanism involves direct interaction with DNA. A series of novel thiazolo[3,2-a]pyrimidines demonstrated the ability to bind to the minor groove of DNA . nih.gov Molecular docking and DNA binding assays revealed that these compounds could fit effectively into the minor groove, with a preference for AT-rich base pairs. nih.gov This binding interferes with DNA replication and transcription, ultimately conferring the observed anticancer activity. nih.gov
Additionally, the structural similarity of the core scaffold to purines has led to the hypothesis that some derivatives act as purine antimetabolites , similar to the anticancer drug 5-fluorouracil (B62378) (5-FU). scispace.com This was supported by findings where certain 5-oxothiazolo[3,2-a]pyrimidines exhibited stronger cytotoxic effects against MCF-7 (breast) and HEPG2 (liver) cancer cell lines than 5-FU itself. scispace.com
Table 2: Anticancer Mechanisms of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Oxidative stress from free radicals is implicated in numerous diseases. The antioxidant potential of thiazolopyrimidine derivatives has been explored, with a primary mechanism being direct free radical scavenging. Studies on the related thiazolo[4,5-b]pyridine (B1357651) scaffold have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical assay to evaluate this activity. researchgate.netbiointerfaceresearch.com In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, neutralizing it and causing a measurable decrease in its absorbance. researchgate.net This demonstrates a direct chemical mechanism for quenching harmful free radicals, which is a likely mechanism for the antioxidant properties reported for the broader thiazolopyrimidine class. researchgate.netresearchgate.net
The thiazolopyrimidine core and related structures have been investigated for activity against several viruses. researchgate.net The general mechanism for such agents involves selective interaction with specific viral proteins that are essential for the viral life cycle, thereby inhibiting replication without causing significant harm to the host cell. nih.gov
Studies on structurally related triazolo[1,5-a]pyrimidin-5-one derivatives have shown complete inhibition of HIV-1 proliferation at low concentrations. nih.gov One derivative from this family also exhibited potent activity against Herpes Simplex Virus-1 (HSV-1), causing an 88% reduction in viral plaques. nih.gov While the exact molecular targets were not specified, the activity points to a selective inhibition of viral replication processes. nih.govnih.gov Other research has also noted the anti-HSV-1 activity of substituted thiazolopyrimidine derivatives, further cementing the potential of this scaffold in developing new antiviral chemotherapies.
Advanced Research Applications and Future Perspectives
Utility as Chemical Probes in Biological Investigations
The 5H-thiazolo[3,2-a]pyrimidin-5-one core structure has proven invaluable for the development of chemical probes, which are specialized molecules used to study and manipulate biological systems. These probes are essential for understanding disease mechanisms and for the development of new therapeutic agents.
Researchers have successfully developed derivatives of this compound as Positron Emission Tomography (PET) tracers. Specifically, a this compound scaffold was used to create tracers for imaging GluN2A-containing NMDA receptors in the brain. nih.gov In these efforts, the radiolabeled compound 7-(((2-fluoroethyl)(3-fluorophenyl)amino)-methyl)-3-(2-(hydroxymethyl)cyclopropyl)-2-methyl-5H-thiazolo-[3,2-α]pyrimidin-5-one ([¹⁸F]7b) and a tritiated version were identified as valuable new tools for studying these crucial neurological receptors. nih.gov These tools are instrumental in investigating the role of GluN2A receptors and in the optimization of modulators for conditions linked to the central nervous system. nih.gov
Furthermore, derivatives have been synthesized and evaluated as antagonists for the 5-HT2A serotonin (B10506) receptor, which is implicated in conditions like depression and schizophrenia. researchgate.netresearchgate.net Other biological investigations have utilized this scaffold to develop new types of acetylcholinesterase inhibitors, which are relevant for diseases such as Alzheimer's. researchgate.net Additionally, specific derivatives like 7-trans-(2-pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones have been used to investigate biological pathways related to inflammation and the formation of stress-induced ulcers. nih.gov
| Probe Type | Biological Target | Application | Reference |
| PET Tracer | GluN2A-containing NMDA receptors | Brain imaging, study of neurological receptors | nih.gov |
| Receptor Antagonist | 5-HT2A Serotonin Receptor | Investigation of pathways related to depression | researchgate.netresearchgate.net |
| Enzyme Inhibitor | Acetylcholinesterase (AChE) | Study of potential treatments for Alzheimer's disease | researchgate.net |
| Bioactive Compound | Inflammatory Pathways | Investigation of anti-inflammatory effects | nih.gov |
Role as Versatile Building Blocks and Synthetic Intermediates for Complex Heterocyclic Structures
The this compound framework is a cornerstone in synthetic organic chemistry, serving as a crucial building block for constructing more intricate heterocyclic compounds. osi.lv Its reactive sites allow for extensive modification, enabling chemists to build libraries of diverse molecules.
The synthesis of the core structure is often achieved through the cyclization of 2-aminothiazoles with reagents like ethyl acetoacetate (B1235776) or via the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters. osi.lvresearchgate.net Once formed, this scaffold can be elaborated upon significantly. For instance, it has been used as a precursor to synthesize complex fused systems such as phenylbenzo nih.govresearchgate.netthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-ones through one-pot, multi-component reactions. researchgate.net
Modern synthetic methods, including microwave-assisted synthesis, have been employed to create highly substituted 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in a green and efficient manner. researchgate.netclockss.org This approach avoids the need to pre-synthesize precursors, making the process more direct and atom-economical. clockss.org The versatility of this building block is further demonstrated in its use to create quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives and novel topoisomerase II inhibitors, which are complex molecules designed for anticancer research. nih.govmdpi.com
| Synthetic Method | Starting Materials | Resulting Complex Structure | Reference |
| Multi-component Reaction | 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one, aldehydes, etc. | Phenylbenzo nih.govresearchgate.netthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one | researchgate.net |
| Microwave-assisted One-pot Reaction | 2-aminothiazole (B372263), aldehyde, ethyl acetoacetate | 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives | clockss.org |
| Multi-step Synthesis | Pyrimidine (B1678525) derivative, chloroacetonitrile, etc. | Thiazolopyrimidine-based Topoisomerase II inhibitors | nih.gov |
| Intramolecular Cyclization | Quinoline-containing pyrimidinethione | Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone | mdpi.com |
| Condensation/Alkylation | Tetrahydropyrimidine-2-thiones | Substituted 5H-thiazolo[3,2-a]pyrimidines | researchgate.net |
Non-Biological Research Applications (e.g., corrosion inhibition, dyes, metal complexes)
Beyond its biological and medicinal roles, the this compound scaffold and its derivatives have found utility in materials science and industrial chemistry. One of the most notable non-biological applications is in the field of corrosion inhibition.
Derivatives such as 7-amino-2-(p-tolyl)-2H-thiazolo[3,2-a] pyrimidine-3,5-dione (ATTP) and 7-amino-2-(4-chlorophenyl)-2H-thiazolo[3,2-a]pyrimidine-3,5-dione (ACTP) have been studied as effective corrosion inhibitors for mild steel in acidic environments like 1.0M HCl. researchgate.net These compounds can adsorb onto the metal surface, forming a protective barrier that slows down both anodic and cathodic corrosion reactions. researchgate.netnih.gov The effectiveness of these inhibitors is linked to the presence of heteroatoms (nitrogen and sulfur) and the planar structure of the fused rings, which facilitates strong adsorption onto the steel surface. researchgate.netmdpi.com
Additionally, dimeric forms of thiazolo[3,2-a]pyrimidinones have been proposed for applications in the development of pigments and as sensitizers in solar cells. researchgate.net This suggests a potential for these compounds in the creation of advanced materials for electronics and coloration, although this area remains less explored than their anti-corrosion properties.
Emerging Research Directions and Underexplored Reactivity Pathways
The field of this compound chemistry is continually evolving, with several emerging research directions promising to unlock new applications and fundamental knowledge.
A key area of future research is the development of more sustainable and efficient synthetic methodologies. The use of green chemistry principles, such as microwave-assisted, catalyst-free, one-pot reactions, is a growing trend that reduces waste and energy consumption. clockss.org
In medicinal chemistry, a significant emerging direction is the design of derivatives that can act on multiple biological targets simultaneously, which could lead to more effective treatments for complex diseases like cancer or neurodegenerative disorders. The development of these compounds as Topoisomerase II inhibitors and dual adenosine (B11128) A1/A2A receptor antagonists are prime examples of this advanced research. nih.govnih.gov Another novel application is the investigation of similar fused pyrimidinone structures as biofilm dispersal agents to combat antibiotic-resistant bacteria, a major global health threat. mdpi.com
Furthermore, while the this compound isomer is well-studied, other isomeric forms of thiazolopyrimidines, such as thiazolo[3,2-c]pyrimidines, remain comparatively underexplored. researchgate.net Investigating the synthesis and properties of these less-common isomers could reveal novel chemical reactivity and biological activities, opening new avenues for discovery. researchgate.net
Q & A
Q. What are the common synthetic routes for 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?
The synthesis typically involves multi-step reactions such as:
- Hantzsch-type condensation : Reacting dihydropyrimidines with phenacyl halides in AcONa/AcOH buffer to form 3-substituted derivatives (yields: 70–85%) .
- One-step synthesis : Using 6-methyl-2-thiouracil and bromoethynylketones under Pd-catalyzed Sonogashira coupling (Scheme 4) .
- Biginelli reaction : A three-component reaction of aldehydes, 1,3-dicarbonyl compounds, and thiourea in ethanol with HCl catalysis (50–55°C, 10 h) . Key reagents include α-halo ketones, K₂CO₃ in DMF, and concentrated H₂SO₄ for sulfonic acid derivatives .
Q. How can the substitution pattern of the thiazolopyrimidine scaffold be confirmed experimentally?
Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to identify chemical shifts (e.g., C2 proton at ~5.5 ppm vs. C3 substituent protons at 7.3–7.5 ppm) .
- NOE assays : 1D selective ROESY experiments to confirm spatial proximity of aryl groups (e.g., irradiation at 6.22 ppm induces NOE at 7.32 ppm) .
- X-ray crystallography : Definitive proof of the 5-oxo isomer configuration .
Q. What in vitro assays are used to evaluate acetylcholinesterase (AChE) inhibition?
The Ellman assay is standard:
- Protocol : Human AChE (0.5 units) incubated with test compounds (10 µM) for 20 min at 25°C; activity measured via spectrophotometric detection of thiocholine .
- Controls : Neostigmine bromide as a positive control; inhibition rates >50% at 10 µM indicate promising activity .
Advanced Research Questions
Q. How can molecular docking guide the design of AChE inhibitors based on this scaffold?
Methodology :
- Docking software : AutoDock 4.0 or similar tools to model interactions with human AChE (PDB: 1B41) .
- Validation : Redocking galantamine into the catalytic site (RMSD <1.0 Å confirms reliability) .
- Key findings : 3-Substituted derivatives bind to both catalytic and peripheral AChE sites, enhancing inhibitory potency .
Q. What strategies address contradictory data in structure-activity relationships (SAR) for 5-HT₂A receptor antagonism?
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Discovery Studio .
- Bioisosteric replacement : Replace sulfonic acid moieties with phosphonate groups to improve solubility without losing affinity .
- In vitro validation : Radioligand binding assays (³H-ketanserin displacement) to resolve discrepancies between computational predictions and experimental IC₅₀ values .
Q. How can lipophilicity be optimized for blood-brain barrier (BBB) penetration in neurodegenerative disease applications?
- Chromatographic methods : RP-HPLC and RP-TLC to determine logP values; ideal range: 2.5–3.5 for CNS drugs .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to balance hydrophobicity and metabolic stability .
Methodological Challenges and Solutions
Q. What experimental pitfalls occur in synthesizing 3-substituted derivatives, and how are they mitigated?
- Isomer formation : Hantzsch condensation may yield oxyalkyl or sulfane isomers. Solution: Use AcONa/AcOH buffer to favor 3-substituted products .
- Low yields : Optimize reaction time (e.g., 10 h for Biginelli reactions) and add HCl incrementally to prevent side reactions .
Q. How are conflicting bioactivity results resolved across different AChE inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
